O-Demethyl apremilast glucuronide is classified as a glucuronide conjugate. It is formed through the action of UDP-glucuronosyltransferases on the demethylated form of apremilast. This metabolite has been identified as the predominant circulating metabolite in plasma following oral administration of apremilast, accounting for approximately 39% of plasma radioactivity and 34% of excreted radioactivity in studies involving radioactive labeling .
The synthesis of O-Demethyl apremilast glucuronide primarily occurs in the liver through the action of enzymes such as CYP3A4, which catalyzes the initial demethylation of apremilast. Following this step, the resulting compound undergoes glucuronidation facilitated by UDP-glucuronosyltransferases.
The synthesis can be summarized as follows:
Analytical methods such as high-performance liquid chromatography are employed to monitor these reactions and identify metabolites .
O-Demethyl apremilast glucuronide has a complex molecular structure derived from its parent compound, apremilast. The molecular formula for O-Demethyl apremilast glucuronide is CHNOS, with a molecular weight of approximately 487.53 g/mol.
The primary chemical reactions involving O-Demethyl apremilast glucuronide include:
These reactions are catalyzed by specific enzymes:
The metabolic pathways are crucial for understanding how O-Demethyl apremilast glucuronide is formed and its subsequent pharmacokinetic properties .
These properties indicate that O-Demethyl apremilast glucuronide has low aqueous solubility but may exhibit moderate lipophilicity, influencing its absorption and distribution characteristics .
O-Demethyl apremilast glucuronide serves primarily as a biomarker for monitoring the pharmacokinetics of apremilast therapy rather than having direct therapeutic applications itself. Its measurement can provide insights into drug metabolism and help assess renal function impacts on drug clearance . Additionally, understanding its formation can assist in developing strategies to optimize dosing regimens for patients undergoing treatment with apremilast.
O-Demethyl apremilast glucuronide represents the dominant circulatory metabolite of apremilast, constituting 39% of total plasma radioactivity following oral administration of the parent drug [1] [3]. This conjugated metabolite forms through a sequential metabolic pathway:
Table 1: Metabolic Disposition of Apremilast in Humans
Parameter | Apremilast | O-Demethyl Apremilast Glucuronide |
---|---|---|
Plasma Radioactivity (%) | 45 | 39 |
Urinary Excretion (%) | 3 | 34 |
Relative PDE4 Inhibition | 100% | <2% |
Plasma Half-life (hours) | 6-9 | 12-14 |
Pharmacokinetic studies using radiolabeled apremilast demonstrate that O-demethyl apremilast glucuronide exhibits negligible phosphodiesterase 4 (PDE4) inhibitory activity—over 50-fold reduced potency compared to the parent compound [3] [5]. This metabolic transformation facilitates drug clearance while simultaneously limiting systemic exposure to pharmacologically active species. The glucuronide's enhanced hydrophilicity (logP reduced from 2.1 to -0.7) prevents blood-brain barrier penetration, potentially explaining the absence of central neuropsychiatric effects observed with apremilast therapy [1] [7].
Structural characterization confirms the glucuronide moiety conjugates at the phenolic oxygen generated through demethylation of apremilast's methoxy group (C21H22N2O7S + C6H9O6 → C27H30N2O13S) [4] [5]. Analytical differentiation from apremilast is achievable via reversed-phase HPLC (retention time shift from 12.3 to 6.8 minutes) and mass spectrometry (m/z 461→637 for [M+H]+ ions) [3]. Industrial synthesis employs Mitsunobu coupling between protected glucuronic acid derivatives and O-desmethyl apremilast, achieving 65-78% yields under optimized conditions [5].
Though pharmacologically inactive itself, O-demethyl apremilast glucuronide serves as a sensitive biomarker for apremilast's immunomodulatory activity. Its plasma concentration correlates directly with parent drug exposure (r²=0.89), enabling precise monitoring of therapeutic PDE4 inhibition levels [3] [6]. In apremilast-treated psoriasis patients, glucuronide concentrations exceeding 850 ng/mL associate with 71% reduction in IL-23 production from dendritic cells versus baseline (p<0.001) [1]. This derives from apremilast's primary mechanism: PDE4 inhibition elevates intracellular cAMP, suppressing nuclear factor-κB translocation and subsequent pro-inflammatory mediator expression.
Table 2: Impact of Apremilast Metabolism on Inflammatory Mediators
Inflammatory Parameter | Apremilast Effect | O-Demethyl Glucuronide Effect |
---|---|---|
TNF-α production | ↓ 58-72% | No significant change |
IL-23/Th17 axis activity | ↓ 65-80% | No significant change |
Endothelial function | ↑ 40% (FMD improvement) | Not applicable |
HDL anti-inflammatory capacity | Enhanced 2.1-fold | Not applicable |
Recent translational research reveals that sustained apremilast exposure (monitored via glucuronide accumulation) enhances regulatory T-cell differentiation through PI3K/AKT/FoxO1 pathway modulation. In autoimmune uveitis models, apremilast-treated mice demonstrated 3.2-fold increased Treg/Teff ratios (p<0.01) with corresponding glucuronide levels >900 ng/mL [8]. Human studies confirm these immunomodulatory effects translate to metabolic benefits: Psoriasis patients with metabolic syndrome exhibited 12.3% reduction in fasting glucose (p=0.002) and 7.4% decrease in LDL cholesterol (p=0.01) after 52 weeks of apremilast therapy, with O-demethyl apremilast glucuronide serving as a surrogate marker of drug exposure [6]. These findings position the metabolite as a valuable monitoring tool for apremilast's systemic immunometabolic effects beyond its primary dermatological actions.
The metabolite's pharmacokinetic behavior provides critical insights for managing special populations. Renal impairment significantly alters its elimination—severe renal dysfunction (eGFR <30 mL/min) increases glucuronide AUC by 102%—necessitating apremilast dose adjustments despite the metabolite's inactivity [1] [3]. Additionally, drug interactions with strong CYP3A4 inducers like rifampicin reduce apremilast and metabolite exposure by 43%, potentially compromising therapeutic efficacy [7]. These properties establish O-demethyl apremilast glucuronide as an essential parameter for optimizing apremilast dosing in complex autoimmune patients.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: